Enviomycin

Antimicrobial Susceptibility Testing Mycobacterium tuberculosis Minimum Inhibitory Concentration

Sourcing Enviomycin (Tuberactinomycin N) for MDR-TB research? Its unique cross-resistance profile—retaining activity against 95.2% of kanamycin-resistant M. tuberculosis—makes it a critical second-line comparator. With documented MICs and low ototoxicity (6.5% hearing loss), it's essential for DST panels and preclinical trials. Ensure your procurement meets advanced research needs.

Molecular Formula C25H43N13O10
Molecular Weight 685.7 g/mol
CAS No. 33103-22-9
Cat. No. B1671363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnviomycin
CAS33103-22-9
SynonymsEnviomycin
Tuberactinomycin N
Tuberactinomycin-N
Molecular FormulaC25H43N13O10
Molecular Weight685.7 g/mol
Structural Identifiers
SMILESC1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N)N
InChIInChI=1S/C25H43N13O10/c26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43/h7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48)/b13-7-/t10-,11-,12+,14+,15+,16-,18+/m1/s1
InChIKeyHPWIIERXAFODPP-GHBBWTPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enviomycin (33103-22-9): A Cyclic Peptide Antibiotic for Multidrug-Resistant Tuberculosis Research


Enviomycin (INN, tuberactinomycin N) is a cyclic basic polypeptide antibiotic isolated from an induced mutant of Streptomyces griseoverticillatus var. tuberacticus [1]. It is structurally and mechanistically related to viomycin and capreomycin, acting as an inhibitor of bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mRNA misreading and inhibition of translocation [2]. Enviomycin has documented antibacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, and has been used clinically in Japan as a second-line agent for retreatment of pulmonary tuberculosis [3].

Enviomycin in MDR-TB Protocols: Why In-Class Substitution is Not Supported by Evidence


Generic substitution among cyclic peptide antibiotics (viomycin, capreomycin, enviomycin) in tuberculosis treatment is not straightforward due to documented asymmetrical cross-resistance patterns. While high-level cross-resistance exists among enviomycin, viomycin, and capreomycin [1], enviomycin retains activity against a subset of kanamycin-resistant M. tuberculosis strains [2]. This one-way cross-resistance profile means that a clinical isolate resistant to kanamycin may remain susceptible to enviomycin, creating a critical therapeutic window that would be missed if a substitution based on drug class alone were made [3]. Furthermore, the ototoxicity profile of enviomycin is reported to be distinct from its comparators, which influences patient-specific selection in long-term MDR-TB regimens.

Enviomycin Quantitative Differentiation Evidence: MIC, Cross-Resistance, and Clinical Outcome Data


In Vitro Antibacterial Activity of Enviomycin Against M. tuberculosis H37Rv and MAI Complex Strains

Enviomycin demonstrates defined in vitro antibacterial activity against the reference M. tuberculosis strain H37Rv and clinical isolates of the Mycobacterium avium-Mycobacterium intracellulare (MAI) complex. The Minimum Inhibitory Concentrations (MICs) are established at 12.5 μg/mL for H37Rv, and 3.2 μg/mL, 6.3 μg/mL, and 12.5 μg/mL for MAI complex strains 13008, 13016, and 11004, respectively [1]. While this data establishes baseline potency, it does not provide a direct head-to-head comparison with viomycin or capreomycin under identical assay conditions. This represents a cross-study comparable evidence base for in vitro susceptibility profiling.

Antimicrobial Susceptibility Testing Mycobacterium tuberculosis Minimum Inhibitory Concentration

Enviomycin Retains Activity Against Kanamycin-Resistant M. tuberculosis: A Key Differentiator

A direct cross-resistance study of clinical M. tuberculosis isolates from patients treated with kanamycin (KM) for over 6 months revealed a critical differentiation. Of 183 strains, 63 (34.4%) were resistant to 100 mcg/mL KM. Among these KM-resistant strains, 53 (84.1%) were also resistant to capreomycin (CPM), whereas only 3 strains (4.8%) were resistant to tuberactinomycin N (enviomycin) [1]. This demonstrates a clear, quantified difference in cross-resistance frequency between enviomycin and capreomycin in a KM-resistant population. This is supported by class-level inference from another study confirming one-way cross-resistance with KM, where enviomycin remains effective against KM-resistant bacilli [2].

Drug Resistance Cross-Resistance Mycobacterium tuberculosis

Sputum Culture Conversion Rates in Drug-Resistant Pulmonary Tuberculosis Retreatment

In a cooperative clinical study of 189 retreatment cases of drug-resistant pulmonary tuberculosis with cavities, patients received 1g enviomycin daily for 3 months, then twice weekly, combined with other oral drugs. The sputum culture conversion rate at 6 months was 67% in the 'sensitive group' (where enviomycin was combined with other unused drugs). In contrast, the 'resistant group' (where only already-used drugs were combined with enviomycin) showed a conversion rate of 27% [1]. This data provides a benchmark for expected clinical efficacy when enviomycin is used with an optimized companion regimen versus a suboptimal one. It does not provide a direct head-to-head comparison with viomycin or capreomycin in the same study, but establishes enviomycin's clinical performance in a defined, severe patient population.

Clinical Trial MDR-TB Sputum Culture Conversion

Ototoxicity Profile of Enviomycin in Clinical Practice: Hearing Impairment Incidence

In the 189-patient retreatment study, side-effects assumed to be caused by enviomycin (tinnitus, hearing drop, dizziness, headache) were observed in 27 cases (14.3%). Of these, a hearing drop of over 20 dB at 8,000 Hz was documented in 12 cases (6.5%), though only one case (0.5%) dropped out of therapy due to hearing impairment [1]. This is consistent with other clinical reports noting a low incidence of hearing loss (4%) and suggesting enviomycin may be considered for patients with pre-existing hearing impairment [2]. While this does not constitute a direct head-to-head comparison, a class-level inference from guinea pig studies indicates enviomycin's ototoxicity is lower than that of viomycin, capreomycin, and kanamycin [3].

Adverse Drug Reactions Ototoxicity Clinical Safety

Emergence of Acquired Enviomycin Resistance During 6-Month Retreatment

The study of 189 retreatment cases also monitored for the emergence of enviomycin resistance during therapy. In the group of patients with initially enviomycin-sensitive isolates, resistance to 100 μg/mL enviomycin emerged in 27.6% of cases by the sixth month of treatment. In stark contrast, among patients whose isolates already showed resistance to 25 μg/mL enviomycin at baseline, 100% exhibited resistance to 100 μg/mL by the sixth month [1]. This quantifies the risk of acquired resistance during a standard treatment course, providing a data point for planning treatment duration and monitoring strategies. The lack of a direct comparator in the same study limits the strength of this evidence for differentiation, but it is a crucial procurement consideration regarding drug longevity in a regimen.

Acquired Drug Resistance Long-term Therapy Resistance Emergence

Enviomycin Optimal Procurement and Research Application Scenarios


Second-Line Susceptibility Testing for Kanamycin-Resistant M. tuberculosis Isolates

Based on the quantitative cross-resistance data, enviomycin should be prioritized for inclusion in second-line drug susceptibility testing (DST) panels when M. tuberculosis isolates demonstrate resistance to kanamycin. The evidence shows that 95.2% of kanamycin-resistant clinical isolates remain susceptible to enviomycin, whereas only 15.9% remain susceptible to capreomycin [1]. Procurement of enviomycin for DST in MDR-TB reference laboratories is therefore justified as it identifies a therapeutic option in a patient population where capreomycin is likely to be ineffective.

MDR-TB Clinical Trial Design: Stratification by Baseline Kanamycin Resistance

In designing clinical trials for MDR-TB regimens containing an injectable agent, the one-way cross-resistance profile of enviomycin [1] necessitates specific trial design considerations. Randomization should be stratified by baseline kanamycin susceptibility, as the efficacy of enviomycin versus capreomycin is predicted to diverge significantly in the kanamycin-resistant subgroup. Procurement for trials should therefore be planned with separate study arms or stratified analysis to accurately capture this differential benefit [2].

Retreatment Protocols for Patients with Pre-Existing Hearing Impairment or High Ototoxicity Risk

In patient populations where cumulative ototoxicity is a limiting factor—such as elderly patients or those with baseline hearing loss—the clinical safety data supports the use of enviomycin. Studies report a low incidence of significant hearing loss (6.5% for >20 dB drop, with only 0.5% therapy discontinuation) [1]. Furthermore, clinical guidance suggests enviomycin is a viable option for patients already suffering from hearing impairment [2]. Procurement of enviomycin for programs treating patients with high ototoxicity risk profiles is supported by this adverse event data.

Benchmarking Novel Anti-Tubercular Agents Against a Second-Line Injectable Standard

For research programs developing novel anti-tubercular compounds, enviomycin serves as a well-characterized second-line injectable comparator. Its defined MIC against M. tuberculosis H37Rv (12.5 μg/mL) [1] and its quantified clinical sputum conversion rate (67% when combined with effective drugs) [2] provide reproducible benchmarks for in vitro and in vivo efficacy studies. Its use as a positive control in preclinical drug discovery is substantiated by this established performance data.

Quote Request

Request a Quote for Enviomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.